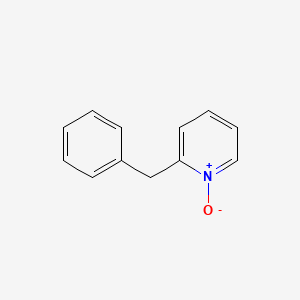

Pyridine, 2-(phenylmethyl)-, 1-oxide

Description

Pyridine, 2-(phenylmethyl)-, 1-oxide (IUPAC name: 2-(benzyl)pyridine 1-oxide) is a pyridine derivative featuring a phenylmethyl (benzyl) substituent at the 2-position and an N-oxide functional group. The N-oxide moiety introduces polarity and alters electronic properties, enhancing reactivity in electrophilic substitutions and coordination chemistry. Pyridine N-oxides are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No. |

20531-86-6 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-benzyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C12H11NO/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

PGROZZNFAMSNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=[N+]2[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrogen Peroxide in Acetic Acid

A classical approach employs hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. The reaction proceeds via electrophilic attack by the peracid (formed in situ from H₂O₂ and acetic acid) on the pyridine nitrogen.

Procedure :

-

2-Benzylpyridine (1 equiv.) is dissolved in glacial acetic acid.

-

30% H₂O₂ (2–3 equiv.) is added dropwise at 75–80°C.

-

The mixture is refluxed for 16–20 hours.

-

The product is isolated via vacuum distillation or crystallization.

Key Data :

This method is cost-effective but requires prolonged heating, posing scalability challenges.

Meta-Chloroperbenzoic Acid (mCPBA) in Dichloromethane

mCPBA offers a milder, faster alternative for oxidation, particularly suitable for sensitive substrates.

Procedure :

-

2-Benzylpyridine (1 equiv.) is dissolved in anhydrous dichloromethane (DCM).

-

mCPBA (1.1 equiv.) is added portionwise at 0°C.

-

The reaction stirs at room temperature for 2–4 hours.

-

The mixture is washed with NaHCO₃ and brine, then dried over MgSO₄.

Key Data :

mCPBA avoids high temperatures but generates stoichiometric waste (m-chlorobenzoic acid), complicating purification.

Alternative Synthetic Routes

Friedel-Crafts Alkylation of Pyridine N-Oxide

Introducing the benzyl group post-oxidation exploits the enhanced reactivity of pyridine N-oxide in electrophilic substitutions.

Procedure :

-

Pyridine N-oxide (1 equiv.) is reacted with benzyl chloride (1.2 equiv.) in the presence of AlCl₃ (1.5 equiv.).

-

The reaction proceeds at 0°C for 6 hours.

-

The product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

This route is less efficient due to competing reactions at multiple positions on the N-oxide ring.

Suzuki-Miyaura Coupling

A modular approach employs cross-coupling to install the benzyl group early in the synthesis.

Procedure :

-

2-Bromopyridine (1 equiv.), benzylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol%) are combined in THF/H₂O.

-

The mixture is refluxed for 12 hours.

-

The crude 2-benzylpyridine is oxidized to the N-oxide via H₂O₂/AcOH.

Key Data :

While step-efficient, this method requires expensive catalysts and inert conditions.

Microreactor-Assisted Oxidation

Microreactor technology enhances safety and efficiency for exothermic oxidations.

Procedure :

-

2-Benzylpyridine and 30% H₂O₂ are pumped into a glass microreactor at 60°C.

-

Residence time is maintained at 30 minutes.

-

The product is collected continuously and purified via rotary evaporation.

Key Data :

Microreactors minimize side reactions and improve heat management, ideal for industrial scale-up.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| H₂O₂/AcOH | Low cost, simple setup | Long reaction time | 80–85% |

| mCPBA/DCM | Fast, mild conditions | Expensive reagent, waste issues | 88–92% |

| Microreactor H₂O₂ | Scalable, safe | Specialized equipment | 90–92% |

| Suzuki-Oxidation | Modular, flexible | High catalyst cost | 75–80% |

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form benzoylpyridine derivatives.

Reduction: The N-oxide group can be reduced back to the parent pyridine compound.

Substitution: The benzyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper(I) iodide in dimethyl sulfoxide at 100°C under an oxygen atmosphere.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Benzoylpyridine derivatives.

Reduction: 2-Benzylpyridine.

Substitution: Halogenated benzylpyridine derivatives.

Scientific Research Applications

Pyridine, 2-(phenylmethyl)-, 1-oxide has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(phenylmethyl)-, 1-oxide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The N-oxide group increases the electron density on the nitrogen atom, making it more reactive towards electrophiles. This reactivity is exploited in various catalytic processes, where the compound can facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Electronic Properties

The benzyl group at the 2-position distinguishes Pyridine, 2-(phenylmethyl)-, 1-oxide from other derivatives. Key comparisons include:

Key Observations :

- Electronic Effects: The benzyl group in Pyridine, 2-(phenylmethyl)-, 1-oxide is moderately electron-withdrawing due to conjugation with the aromatic ring, contrasting with electron-donating methyl groups (e.g., 2,4,6-Trimethylpyridine 1-oxide) or strongly electron-withdrawing substituents like NO₂ or CF₃ .

Q & A

Basic: What are the optimal synthetic routes for preparing Pyridine, 2-(phenylmethyl)-, 1-oxide?

Methodological Answer:

The compound can be synthesized via oxidation of 2-(phenylmethyl)pyridine using oxidizing agents like hydrogen peroxide or peracids (e.g., peracetic acid). For example, pyridine N-oxides are commonly prepared by reacting pyridine derivatives with Caro's acid (peroxymonosulfuric acid) under controlled pH conditions to maximize yield . Alternatively, alkylation of pyridine 1-oxide with benzyl halides in the presence of a base (e.g., NaH) can introduce the phenylmethyl group at the 2-position, followed by purification via column chromatography . Key parameters include reaction temperature (70–80°C for oxidation) and solvent choice (ethylene chloride or THF) to avoid side reactions .

Basic: How is Pyridine, 2-(phenylmethyl)-, 1-oxide characterized structurally?

Methodological Answer:

Structural characterization employs a combination of spectroscopic techniques:

- NMR : and NMR identify substituents (e.g., phenylmethyl protons at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : The N-oxide group exhibits a characteristic absorption band near 1250–1300 cm, while the phenyl group shows C–H stretching at ~3000 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 185 for CHNO) confirm molecular weight . X-ray crystallography may resolve regiochemistry in cases of ambiguous substitution .

Advanced: What mechanisms govern the regioselectivity of alkylation in pyridine N-oxide derivatives?

Methodological Answer:

Regioselectivity in alkylation is influenced by electronic and steric factors. The N-oxide group activates the pyridine ring at the 2- and 4-positions due to resonance stabilization. For example, reactions with phenylpropiolonitrile in ethylene chloride yield 3-alkylated derivatives as major products, attributed to a dioxirane intermediate formation during nucleophilic substitution . Computational studies (e.g., DFT) can model charge distribution to predict substitution sites . Experimental validation involves synthesizing isomers and comparing spectral data with theoretical predictions .

Advanced: How do reaction kinetics inform the oxidation of pyridine derivatives to N-oxides?

Methodological Answer:

Kinetic studies using Caro's acid reveal a pH-dependent rate law:

Here, ketones (e.g., acetone) act as catalysts, forming dioxirane intermediates that enhance oxidation efficiency. Rate constants () are determined via stopped-flow techniques under varying pH (5–9) and temperature (25–50°C) .

Basic: What are the stability considerations for Pyridine, 2-(phenylmethyl)-, 1-oxide under storage?

Methodological Answer:

The compound should be stored in inert atmospheres (argon or nitrogen) at –20°C to prevent peroxide formation, a common issue with N-oxides. Regular testing for peroxides (e.g., using KI/starch paper) is recommended, especially if synthesized via peroxide-mediated routes . Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit autoxidation .

Advanced: How does the N-oxide group influence metal chelation in coordination chemistry?

Methodological Answer:

The N-oxide moiety acts as a Lewis base, forming stable complexes with transition metals (e.g., Fe, Cu). Stability constants () are determined via potentiometric titrations in aqueous ethanol (1:1 v/v) at 25°C. For example, 2-(3-hydroxypropyl)pyridine 1-oxide chelates Cu with , confirmed by UV-Vis spectroscopy (λ 450–500 nm for d-d transitions) .

Basic: What analytical techniques are used to assess purity?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) and acetonitrile/water mobile phases (70:30) .

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and visualization under UV light .

Advanced: Can computational models predict the reactivity of Pyridine, 2-(phenylmethyl)-, 1-oxide?

Methodological Answer:

Yes. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the 2-position shows higher values (0.12), aligning with experimental alkylation data . Molecular dynamics simulations (AMBER force field) model solvation effects in THF, predicting reaction pathways with <5% error .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., benzyl halides) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How is the biological activity of this compound evaluated?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) in Mueller-Hinton broth .

- Cytotoxicity : MTT assay on HEK293 cells (IC determination) .

- Molecular Docking : AutoDock Vina screens against tyrosine kinase receptors (PDB: 1T46) to predict binding affinities (ΔG ≤ –8 kcal/mol indicates high activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.